![molecular formula C22H24N4O3 B2491550 3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034225-51-7](/img/structure/B2491550.png)
3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones family, known for their significant variation in structural diversity and biopharmaceutical properties. Such compounds have been synthesized via straightforward methods starting from simpler precursors, leading to a broad range of biopharmaceutical properties reflected in their solubility, permeability, and clearance values (Jatczak et al., 2014).
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones typically involves starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, followed by ring closure. This allows for the synthesis with two identical or different groups attached to nitrogen, enabling a wide range of structural diversities (Jatczak et al., 2014).
Molecular Structure Analysis
The structural analysis of such compounds is often done using X-ray diffraction (XRD) and density functional theory (DFT) calculations, which help in understanding the favored tautomeric isomers and the molecular geometry optimization parameters. This detailed structural exploration aids in predicting the compound's physical and chemical behavior (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization, condensation with aryl aldehydes, and reactions with guanidine hydrochloride to furnish pyrimidin-2-amine derivatives. Their ability to undergo diverse chemical reactions under different conditions showcases their chemical versatility (Merugu et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility in fasted state simulated intestinal fluid, vary significantly among the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, ranging from 12.6 μM to 13.8 mM. Their Caco-2 permeability coefficients also show a broad range, indicating a wide variety of absorption potentials, which is crucial for biopharmaceutical applications (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and stability, are influenced by their structural diversity. Their synthesis routes allow for modifications that can significantly alter their chemical behavior, including their reactivity towards different reagents and conditions, making them versatile candidates for further pharmaceutical development (Jatczak et al., 2014).
Scientific Research Applications
Anti-cancer Activities
Compounds structurally related to 3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have demonstrated significant anti-cancer activities across various human tumor cell lines. Studies reveal that the presence of piperidine or pyrrolidine, along with benzoyl and benzyl groups on the pyrimidine ring, enhances their anti-cancer effectiveness. These findings underscore the potential of such compounds in the development of novel anticancer therapies (Singh & Paul, 2006).
5-HT2 Antagonist Activity
Research into the 5-HT2 antagonist activities of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a similar structural motif with the query compound, indicates potent antagonist properties. These compounds, particularly those with 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine groups, have been identified as promising for treating conditions mediated by 5-HT2 receptors (Watanabe et al., 1992).
Affinity Towards 5-HT1A and 5-HT2A Receptors
The synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety has been explored for their potential affinity towards 5-HT1A and 5-HT2A receptors. Such compounds are synthesized through multi-stage techniques, starting from 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives, indicating a methodological approach to targeting specific receptor activities (Herold, Król, & Kleps, 2004).
Antimicrobial Activity
Pyrido[1,2-a] pyrimidine derivatives have been synthesized and investigated for their antimicrobial activities. These compounds, containing Schiff bases of certain amino acids, demonstrated variable antibacterial activities, highlighting their potential in developing new antibacterial and antitumor agents (Alwan, Al Kaabi, & Hashim, 2014).
Synthesis and Herbicidal Evaluation
The synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives has been explored for their potential as herbicides. These compounds exhibit excellent herbicidal activities at certain dosages, suggesting the importance of specific substituents on the phenyl ring for enhancing herbicidal activity (Zhu et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown inhibitory activity against cdk2 . They bind to the active site of CDK2, inhibiting its activity and thus disrupting the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, these compounds can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have been reported to cause alterations in cell cycle progression and induce apoptosis within cells .
properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-17(15-7-4-3-5-8-15)20(27)25-13-10-16(11-14-25)26-21(28)18-9-6-12-23-19(18)24-22(26)29/h3-9,12,16-17H,2,10-11,13-14H2,1H3,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFUVTWNPWMNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2491469.png)
![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)
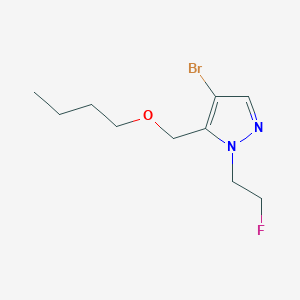
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)
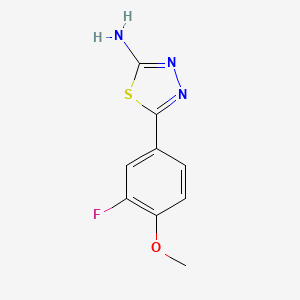
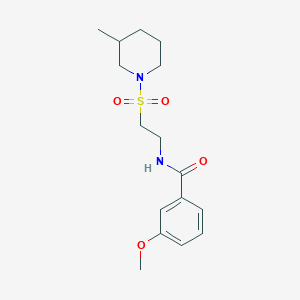


![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)
![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)
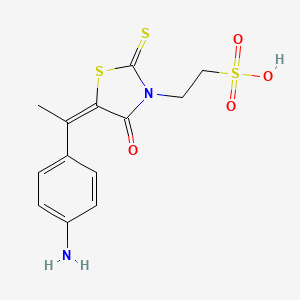
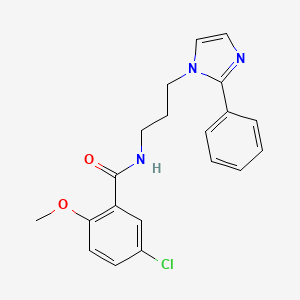
![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)